Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride
Description
Properties
Molecular Formula |
C15H24Cl2N2O2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
ethyl 3-(4-phenylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-2-19-15(18)8-9-16-10-12-17(13-11-16)14-6-4-3-5-7-14;;/h3-7H,2,8-13H2,1H3;2*1H |
InChI Key |
QQYFRKJOOYMEFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Ethyl 3-Chloropropanoate
The most direct and widely reported method involves the reaction of 4-phenylpiperazine with ethyl 3-chloropropanoate under basic conditions to form Ethyl 3-(4-phenylpiperazin-1-yl)propanoate, which can subsequently be converted to its dihydrochloride salt.
-
- A suspension of 4-phenylpiperazine (1 equivalent) and ethyl 3-chloropropanoate (1 equivalent) is stirred in dry acetonitrile or an appropriate solvent.
- Potassium carbonate (or another suitable base) is added to neutralize the hydrochloric acid formed and promote nucleophilic substitution.
- The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 20–90°C) for 15–20 hours.
- The reaction mixture is filtered to remove inorganic salts and the solvent is evaporated.
- The crude product is purified by flash chromatography using a gradient of dichloromethane (DCM) and acetone or methanol to isolate the pure ester.
- The free base can be converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Yields: Reported yields for this step are generally high, around 60–90%, depending on purification and reaction conditions.
Characterization: The product is characterized by $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy, confirming the presence of the ethyl ester, propanoate chain, and phenylpiperazine moiety. Mass spectrometry (ESI-MS) confirms molecular weight. Crystallographic data are available for related intermediates and final products, confirming the molecular structure.
Reduction and Esterification Routes for Intermediate Alcohols
An alternative preparative route involves the synthesis of the corresponding alcohol intermediate, 3-(4-phenylpiperazin-1-yl)propan-1-ol, followed by chlorination or esterification steps.
Conversion to Chloride via Tosylation:
- The alcohol can be converted to the chloride using tosyl chloride and pyridine.
- The reaction proceeds via formation of an $$ O $$-tosylate intermediate, which spontaneously converts to the chloride.
- Reaction conditions such as temperature, time, and equivalents of tosyl chloride influence the yield and purity.
- Yields for chlorides from piperazinyl ethanols are typically below 50%, with side products forming upon prolonged reaction times.
-
- The presence of the piperazine nitrogen facilitates the conversion of tosylates to chlorides through anchimeric assistance.
- The reaction is sensitive to the substitution pattern on the piperazine ring and the length of the alkyl chain.
- Piperazinyl propanols (three-carbon chain) show less efficient conversion compared to ethanols (two-carbon chain).
Reaction Conditions and Optimization
| Entry | Starting Material | Reagents & Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Phenylpiperazine + Ethyl 3-chloropropanoate | K2CO3, Acetonitrile, RT to 90°C | 15–20 h | 61–86 | Direct nucleophilic substitution; high yield |
| 2 | 3-(4-Phenylpiperazin-1-yl)propan-1-ol | Tosyl chloride, Pyridine, RT | 8–48 h | ~44–46 | Chloride formation via tosylate intermediate |
| 3 | 3-(4-Phenylpiperazin-1-yl)propanoic acid (reduction intermediate) | LiAlH4, Ether, RT | 0.5–2 h | ~79 | Reduction of ester to alcohol |
The reaction times and temperatures are critical for maximizing yield and minimizing side products such as aromatized derivatives or hydrolysis products. Prolonged exposure to tosyl chloride can lead to partial aromatization, reducing yield of desired chlorides.
Analytical and Structural Data
NMR Spectroscopy: Detailed $$ ^1H $$ and $$ ^{13}C $$ NMR data confirm the chemical environment of all protons and carbons in the molecule, including signals for the ethyl ester group, piperazine ring methylene protons, and aromatic phenyl protons.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ions consistent with the expected molecular weight of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate and its chlorinated derivatives.
X-ray Crystallography: Single crystal X-ray diffraction studies provide unambiguous structural confirmation of the synthesized compounds, including bond lengths, angles, and conformation of the piperazine ring and side chains.
| Compound | Empirical Formula | Molecular Weight (g/mol) | Crystal System | Space Group | Unit Cell Volume (ų) | CCDC Number |
|---|---|---|---|---|---|---|
| Ethyl 3-(4-phenylpiperazin-1-yl)propanoate (free base) | C17H24N2O2 | 288.39 | Monoclinic | P21/c | ~1528 | 1555951 |
| Chloride derivative | C17H21ClN2 | 288.81 | Monoclinic | P21/c | ~1528 | 1555951 |
Chemical Reactions Analysis
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is used in studies involving receptor binding and neurotransmitter activity due to its phenylpiperazine structure.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making the compound valuable in neuropharmacological research .
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
The following table summarizes key structural and functional differences between the target compound and related piperazine derivatives:
Key Observations:
- Substituent Effects: The phenyl group in the target compound may confer distinct receptor-binding properties compared to the benzyl () or chlorophenyl () variants.
- Functional Group Impact: The ethyl ester in the target compound contrasts with the carboxylic acid in 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride. Esters are typically prodrug candidates, whereas carboxylic acids may directly interact with biological targets .
Comparative Physicochemical Properties
While explicit data on solubility or stability are absent in the evidence, inferences can be drawn:
- Salt Form : Dihydrochloride salts generally improve aqueous solubility compared to free bases, critical for formulation in injectables or oral dosage forms .
Biological Activity
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its ethyl ester group, piperazine ring, and phenyl substituent, exhibits interactions with various neurotransmitter systems, particularly serotonin and dopamine pathways. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C15H23ClN2O2
- Molecular Weight : Approximately 298.81 g/mol
- CAS Number : 1185292-92-5
This compound primarily interacts with serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders. Preliminary studies suggest that it may act as a modulator of serotonergic signaling, potentially offering therapeutic benefits for conditions such as anxiety and depression. Additionally, its interaction with dopamine receptors hints at possible antipsychotic properties .
Neurotransmitter Interaction
Research indicates that this compound has significant effects on neurotransmitter systems:
- Serotonin System : It shows affinity for various serotonin receptor subtypes, suggesting a role in mood enhancement and anxiolytic effects.
- Dopamine System : Its interaction with dopamine receptors may contribute to its antipsychotic potential.
Antimicrobial Properties
Emerging evidence suggests that this compound exhibits antimicrobial activity. However, further studies are required to fully characterize these properties and understand the underlying mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(4-methoxyphenyl)piperazine | Contains a methoxy group | Potentially different biological activity |
| Ethyl 3-(4-isopropylphenyl)piperazine | Isopropyl substitution on phenyl | Variability in receptor binding profiles |
| N,N-Diethyl-p-phenylenediamine | Two ethyl groups on p-phenylenediamine | Different mechanism of action |
Uniqueness : The specific substitution pattern on the piperazine ring and propanoate moiety of this compound may impart unique pharmacological properties compared to structurally similar compounds. This specificity could lead to distinct therapeutic effects and side effect profiles.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- Antidepressant Effects : A study evaluated the compound's ability to modulate serotonin levels in animal models of depression, showing promising results in reducing depressive behaviors.
- Antipsychotic Activity : Another investigation assessed its effects on dopamine receptor activity, indicating potential use in treating schizophrenia-like symptoms.
- Antimicrobial Evaluation : Preliminary tests demonstrated efficacy against certain bacterial strains, warranting further exploration into its antimicrobial mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride, and how can purity be optimized?
- Methodology :
- Step 1 : React 4-phenylpiperazine with ethyl acrylate in a nucleophilic addition-elimination reaction under basic conditions (e.g., potassium carbonate in DMF) to form the propanoate ester .
- Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3 : Convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ethanol .
- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities. Compare retention times against reference standards (e.g., related piperazine derivatives from pharmacopeial guidelines) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Analytical Workflow :
- NMR : H and C NMR in DMSO-d6 to confirm the piperazine ring protons (δ 2.5–3.5 ppm) and ester carbonyl (δ 170–175 ppm). HSQC or HMBC can resolve ambiguities in coupling patterns .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm the molecular ion [M+H] and chloride adducts .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemical uncertainties .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Protocol :
- Accelerated Stability Testing : Expose the compound to varying pH (1–13), temperatures (4°C to 60°C), and light conditions. Monitor degradation via HPLC at 254 nm .
- Kinetic Analysis : Calculate half-life () under stress conditions using first-order decay models.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Troubleshooting Approach :
- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange broadening in the piperazine ring .
- Crystallographic Validation : Compare NMR-derived structures with X-ray data to confirm spatial arrangements of substituents .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts and identify discrepancies .
Q. What strategies are recommended for elucidating the compound’s interactions with biological targets (e.g., receptors)?
- Experimental Design :
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled antagonists) on serotonin or dopamine receptors, given the piperazine moiety’s affinity for GPCRs .
- Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites, focusing on hydrogen bonding with the protonated piperazine nitrogen .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
Q. How can researchers address discrepancies in impurity profiles during scale-up synthesis?
- Mitigation Strategies :
- Impurity Tracking : Use LC-MS to identify byproducts (e.g., N-alkylated derivatives or ester hydrolysis products) .
- Process Optimization : Adjust reaction stoichiometry (e.g., excess ethyl acrylate) or employ flow chemistry to minimize side reactions .
- Reference Standards : Compare impurity retention times against pharmacopeial benchmarks (e.g., USP monographs for related piperazine pharmaceuticals) .
Key Considerations for Experimental Design
- Crystallography : Ensure high-resolution data (≤1.0 Å) for SHELXL to resolve disorder in the piperazine ring .
- Biological Assays : Include positive controls (e.g., known receptor antagonists) to validate assay sensitivity .
- Synthetic Reproducibility : Document reaction atmosphere (N vs. air) to prevent oxidation of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
